molecular formula C18H12N2S2 B597197 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine CAS No. 182631-76-1

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine

Cat. No.: B597197
CAS No.: 182631-76-1
M. Wt: 320.428
InChI Key: FBTMQCBISODSPK-UHFFFAOYSA-N
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Description

5,5’-Di(thiophen-2-yl)-2,2’-bipyridine: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted at the 5-position by a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine typically involves the following steps:

  • Suzuki Coupling Reaction: : This method involves the coupling of 5-bromo-2,2’-bipyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

  • Stille Coupling Reaction: : Another common method is the Stille coupling reaction, where 5-bromo-2,2’-bipyridine is coupled with thiophene-2-stannane in the presence of a palladium catalyst. This reaction also requires an organic solvent and is performed under reflux conditions.

Industrial Production Methods

While the above methods are suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.

  • Substitution: : The compound can participate in substitution reactions, where the thiophene rings can be functionalized with various substituents using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Toluene, dimethylformamide (DMF), dichloromethane

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Reduced Thiophene Derivatives: From reduction reactions

    Functionalized Thiophenes: From substitution reactions

Scientific Research Applications

5,5’-Di(thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

  • Organic Electronics: : It is used in the development of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.

  • Coordination Chemistry: : The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions

  • Photovoltaics: : It is used in the design of dye-sensitized solar cells (DSSCs) as a sensitizer, enhancing the efficiency of light absorption and conversion.

  • Biological Research: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine in various applications is primarily based on its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In coordination chemistry, it forms stable complexes with metal ions, influencing the reactivity and properties of the metal center.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Di(thiophen-2-yl)-2,2’-bithiazole: Similar structure but with thiazole rings instead of pyridine rings.

    5,5’-Di(thiophen-2-yl)-2,2’-bithiophene: Contains two thiophene rings connected by a bipyridine linkage.

    5,5’-Di(thiophen-2-yl)-2,2’-biimidazole: Features imidazole rings instead of pyridine rings.

Uniqueness

5,5’-Di(thiophen-2-yl)-2,2’-bipyridine is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and coordination chemistry, where its ability to form stable complexes and facilitate charge transfer is highly valued.

Properties

IUPAC Name

5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTMQCBISODSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744123
Record name 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182631-76-1
Record name 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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